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Compound of Interest

Compound Name:
4-Hydroxybenzaldehyde

rhamnoside

Cat. No.: B1164465 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of isolated natural compounds is a critical step in the discovery pipeline. This

guide provides a comparative analysis of the spectroscopic data for 4-Hydroxybenzaldehyde
rhamnoside, a naturally occurring phenolic glycoside, alongside structurally related and

biologically active compounds. Detailed experimental protocols and data visualizations are

presented to aid in the unequivocal identification and characterization of this molecule.

Structural Confirmation of 4-Hydroxybenzaldehyde
Rhamnoside
4-Hydroxybenzaldehyde rhamnoside is a glycosidic derivative of 4-hydroxybenzaldehyde,

where a rhamnose sugar moiety is attached to the phenolic hydroxyl group. Its chemical

formula is C13H16O6 with a molecular weight of 268.26 g/mol .[1] The structural elucidation of

this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A pivotal piece of evidence for the structure of 4-Hydroxybenzaldehyde rhamnoside is its

13C NMR spectrum. The data, obtained in DMSO-d6, reveals the characteristic signals for both

the benzaldehyde and the rhamnose units, confirming the connectivity between the two

moieties.[1]
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Comparative Analysis with Alternative Compounds
To provide a comprehensive understanding of the spectroscopic features of 4-
Hydroxybenzaldehyde rhamnoside, a comparison with other structurally related or

functionally relevant glycosides is essential. The following compounds have been selected for

this comparative analysis:

Kaempferol-3-O-rhamnoside: A flavonoid glycoside with a similar rhamnose sugar unit.

Quercetin-3-O-rhamnoside: Another common flavonoid glycoside, allowing for comparison of

the aglycone's influence on the spectral data.[2][3]

Gastrodin: A phenolic glycoside with a different sugar moiety (glucose) and aglycone.

Salidroside: A phenylethanoid glycoside, offering a different structural class for comparison.

The selection of these alternatives allows for a detailed examination of the spectral signatures

associated with the 4-hydroxybenzaldehyde aglycone and the α-L-rhamnopyranosyl sugar

moiety.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-Hydroxybenzaldehyde
rhamnoside and the selected alternative compounds.

Table 1: 13C NMR Spectroscopic Data (ppm)
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Carbon

4-
Hydroxyben
zaldehyde
Rhamnosid
e (DMSO-
d6)[1]

Kaempferol
-3-O-
rhamnoside
(DMSO-d6)

Quercetin-
3-O-
rhamnoside
(DMSO-d6)
[3]

Gastrodin
(DMSO-d6)
[4]

Salidroside
(DMSO-d6)

Aglycone

C-1 129.9 121.1 121.2 136.0 129.3

C-2 132.0 130.8 115.6 127.8 115.3

C-3 116.9 145.0 145.0 115.8 156.1

C-4 161.2 148.5 148.5 156.1 115.3

C-5 116.9 115.9 115.9 115.8 129.3

C-6 132.0 130.8 121.2 127.8 -

C=O 191.0 177.5 177.6 - -

Sugar Moiety

C-1' 98.5 101.8 101.8 100.4 102.7

C-2' 70.2 70.4 70.4 81.0 73.8

C-3' 70.6 70.6 70.6 76.0 76.8

C-4' 72.0 71.3 71.3 70.0 70.2

C-5' 68.9 71.8 71.8 76.9 77.0

C-6' 18.0 17.8 17.8 62.5 61.1

Table 2: Mass Spectrometry Data (m/z)
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Compound
Molecular
Formula

[M+H]+ [M+Na]+
Key Fragment
Ions

4-

Hydroxybenzalde

hyde

Rhamnoside

C13H16O6 269.09 291.07
123.04

(aglycone)

Kaempferol-3-O-

rhamnoside
C21H20O10 433.11 455.09

287.06

(aglycone)

Quercetin-3-O-

rhamnoside
C21H20O11 449.10 471.08

303.05

(aglycone)

Gastrodin C13H18O7 287.11 309.09
124.05 (aglycone

fragment)

Salidroside C14H20O7 301.12 323.10
138.07

(aglycone)

Table 3: IR Spectroscopy Data (cm-1)
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Functional
Group

4-
Hydroxybenzal
dehyde
Rhamnoside

Quercetin-3-O-
rhamnoside[2]

Gastrodin Salidroside

O-H Stretch ~3400 (broad) 3305 (broad) ~3400 (broad) ~3400 (broad)

C-H Stretch

(Aromatic)
~3050 - ~3050 ~3050

C-H Stretch

(Aliphatic)
~2950 2900 ~2950 ~2950

C=O Stretch

(Aldehyde)
~1680 - - -

C=O Stretch

(Ketone)
- 1652 - -

C=C Stretch

(Aromatic)
~1600, ~1510 1629 ~1600, ~1510 ~1600, ~1510

C-O-C Stretch

(Glycosidic)
~1150 1139 ~1150 ~1150

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra were recorded on a

Bruker spectrometer operating at a frequency of 125 MHz. Samples were dissolved in

deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million

(ppm) relative to the solvent peak.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Q-TOF mass

spectrometer equipped with an electrospray ionization (ESI) source. Samples were infused

directly into the source. Data was acquired in both positive and negative ion modes.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR)

spectrometer using the KBr pellet method. Spectra were recorded in the range of 4000-400

cm-1.
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Visualizing the Structural Relationship
The following diagram illustrates the structural relationship between 4-Hydroxybenzaldehyde
rhamnoside and its aglycone, highlighting the key functional groups.
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Caption: Structural assembly of 4-Hydroxybenzaldehyde rhamnoside.
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Signaling Pathway and Experimental Workflow
The structural confirmation process follows a logical workflow, integrating data from multiple

spectroscopic techniques.

Isolation

Spectroscopic Analysis

Data Analysis & Confirmation

Isolation of Compound

NMR (1H, 13C) Mass Spectrometry (HRMS) IR Spectroscopy

Structure Elucidation

Comparison with Alternatives

Structural Confirmation
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Caption: Experimental workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1164465#confirming-the-structure-of-
isolated-4-hydroxybenzaldehyde-rhamnoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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